molecular formula C19H22N2O4S B148461 14-Thioglycolamido-7,8-dihydromorphinone CAS No. 139292-26-5

14-Thioglycolamido-7,8-dihydromorphinone

Katalognummer B148461
CAS-Nummer: 139292-26-5
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: IFWCCHXFUMLVAF-ZWIYRELYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Thioglycolamido-7,8-dihydromorphinone, also known as TDG, is a synthetic opioid compound that has gained attention in the scientific community due to its potential use as a research tool. TDG is structurally similar to morphine, but its unique properties make it a valuable tool for studying opioid receptors and their interactions with other compounds.

Wirkmechanismus

14-Thioglycolamido-7,8-dihydromorphinone acts as an agonist at the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When this compound binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of ion channels. This results in a decrease in neuronal excitability and a reduction in pain perception. This compound also has some activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have analgesic properties in animal models of pain. It has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. This compound has been shown to have a longer duration of action than morphine, which may make it a more effective pain reliever. Additionally, this compound has been shown to have fewer side effects than other opioids, such as respiratory depression and constipation.

Vorteile Und Einschränkungen Für Laborexperimente

14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool. It has high affinity for the mu-opioid receptor, which is the primary target of most opioid drugs. This compound also has a longer duration of action than morphine, which allows for longer experiments and more accurate data. Additionally, this compound has fewer side effects than other opioids, which reduces the risk of confounding variables in experiments.
However, there are also some limitations to using this compound in lab experiments. This compound is a synthetic compound, which means that it may not accurately reflect the effects of endogenous opioids. Additionally, this compound has some activity at the delta-opioid receptor, which may complicate experiments that are specifically targeting the mu-opioid receptor. Finally, this compound has not been extensively studied in humans, which limits its potential for clinical use.

Zukünftige Richtungen

There are several potential future directions for research on 14-Thioglycolamido-7,8-dihydromorphinone. One area of interest is the development of more selective agonists and antagonists for the mu-opioid receptor. This could lead to the development of more effective pain relievers with fewer side effects. Additionally, this compound could be used to investigate the role of opioid receptors in diseases such as cancer and depression. Finally, this compound could be used to study the molecular mechanisms underlying opioid addiction and withdrawal, which could lead to the development of more effective treatments for opioid addiction.
Conclusion
In conclusion, this compound is a synthetic opioid compound that has potential as a research tool for studying opioid receptors and their interactions with other compounds. This compound has high affinity for the mu-opioid receptor and has been shown to have analgesic properties in animal models of pain. This compound has several advantages as a research tool, including a longer duration of action and fewer side effects than other opioids. However, there are also some limitations to using this compound in lab experiments, such as its synthetic nature and activity at the delta-opioid receptor. Future research on this compound could lead to the development of more effective pain relievers and treatments for opioid addiction.

Synthesemethoden

The synthesis method for 14-Thioglycolamido-7,8-dihydromorphinone involves the reaction of 14-bromo-7,8-dihydromorphinone with thioglycolamide in the presence of a palladium catalyst. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization. The purity of this compound can be determined using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Wissenschaftliche Forschungsanwendungen

14-Thioglycolamido-7,8-dihydromorphinone is primarily used as a research tool to study opioid receptors and their interactions with other compounds. It has been shown to have high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor. This compound can be used to study the binding properties of opioid receptors, as well as their downstream signaling pathways. Additionally, this compound can be used to investigate the effects of opioid receptor agonists and antagonists on cellular and molecular processes.

Eigenschaften

CAS-Nummer

139292-26-5

Molekularformel

C19H22N2O4S

Molekulargewicht

374.5 g/mol

IUPAC-Name

N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide

InChI

InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1

InChI-Schlüssel

IFWCCHXFUMLVAF-ZWIYRELYSA-N

Isomerische SMILES

CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Kanonische SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Synonyme

14-beta-(thioglycolamido)-7,8-dihydromorphinone
14-thioglycolamido-7,8-dihydromorphinone
TAMO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.